molecular formula C17H22N2OS B5458192 3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine

3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine

カタログ番号 B5458192
分子量: 302.4 g/mol
InChIキー: JAASAHDYKHAYHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine, also known as MT-45, is a synthetic opioid analgesic that was first developed in the 1960s. It has been classified as a Schedule I controlled substance in the United States due to its high potential for abuse and addiction. Despite its illegal status, MT-45 has been the subject of scientific research due to its potential therapeutic benefits.

作用機序

3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine acts as an agonist at the mu-opioid receptor, which is responsible for mediating pain relief and euphoria. It also has affinity for the delta-opioid receptor, which is involved in the modulation of mood and emotions. The activation of these receptors by 3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine leads to the release of endogenous opioids, such as enkephalins and endorphins, which further enhance its analgesic effects.
Biochemical and Physiological Effects:
3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine has been shown to produce dose-dependent analgesia in animal studies. It also produces other effects commonly associated with opioids, such as sedation, respiratory depression, and constipation. However, 3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine has been found to have a lower risk of respiratory depression compared to other opioids.

実験室実験の利点と制限

3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine has been used in animal studies to investigate its potential therapeutic benefits as an analgesic and as a treatment for opioid addiction. However, its illegal status and potential for abuse limit its use in clinical and preclinical research. Additionally, there is limited information available on its pharmacokinetics and pharmacodynamics, which may pose challenges in designing experiments and interpreting results.

将来の方向性

Future research on 3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine should focus on its potential use as an analgesic and as a treatment for opioid addiction. This may involve investigating its pharmacokinetics and pharmacodynamics, as well as its safety and efficacy in humans. Additionally, further studies may be needed to determine the optimal dosage and route of administration for 3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine. Finally, research on the development of novel opioid analgesics with improved safety profiles may also be of interest.

合成法

The synthesis of 3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with piperidine and pyridine-3-methanol in the presence of sodium borohydride. The resulting product is then purified using column chromatography.

科学的研究の応用

3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine has been studied for its potential use as an analgesic and as a treatment for opioid addiction. It has been shown to have similar effects to other opioids, such as morphine and fentanyl, but with a lower risk of respiratory depression. Additionally, 3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine has been found to be effective in reducing withdrawal symptoms in opioid-dependent rats.

特性

IUPAC Name

3-[[1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl]oxymethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-14-6-9-21-17(14)12-19-8-3-5-16(11-19)20-13-15-4-2-7-18-10-15/h2,4,6-7,9-10,16H,3,5,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAASAHDYKHAYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCCC(C2)OCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。